2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide
Description
2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide is a benzimidazole-derived small molecule characterized by a 1H-benzimidazole core linked via an acetamide bridge to a 3,4-difluorophenyl substituent. The 3,4-difluorophenyl group introduces electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to other substituents.
Properties
Molecular Formula |
C15H11F2N3O |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C15H11F2N3O/c16-11-6-5-10(7-12(11)17)19-15(21)8-20-9-18-13-3-1-2-4-14(13)20/h1-7,9H,8H2,(H,19,21) |
InChI Key |
GGZMEATZFWOTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620700 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of WAY-620700 is synthesized through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Fluorine atoms and other functional groups are introduced through halogenation and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-620700 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Use of Catalysts: Catalysts may be employed to increase the efficiency of certain reactions.
Automation: Automated systems are used to control reaction parameters and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-620700 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly halogenation, are common in its synthesis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like fluorine gas or N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including those similar to 2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide. These compounds have shown effectiveness against several viral strains:
- HIV : Some benzimidazole derivatives have been synthesized as reverse transcriptase inhibitors, demonstrating significant antiviral activity against HIV-1 strains. For instance, compounds derived from benzimidazole exhibited low effective concentrations (EC50) against various HIV strains, indicating their potential as therapeutic agents against HIV infections .
- Other Viruses : Benzimidazole derivatives have also been tested against hepatitis B and C viruses, respiratory syncytial virus (RSV), and herpes simplex virus (HSV). Notably, certain derivatives displayed remarkable inhibition rates against enteroviruses and cytomegalovirus (CMV), suggesting a broad-spectrum antiviral potential .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of benzimidazole derivatives have been extensively studied:
- Bacterial Inhibition : Compounds similar to this compound have shown promising results against various bacterial strains. Research indicates that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
- Fungal Activity : Several studies have reported the antifungal efficacy of benzimidazole derivatives. These compounds demonstrate significant activity against common fungal pathogens, making them candidates for developing new antifungal therapies .
Anticancer Applications
The anticancer potential of benzimidazole derivatives is another significant area of research:
- Mechanism of Action : Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Case Studies : Clinical investigations have shown that certain benzimidazole derivatives exhibit cytotoxic effects on several cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
Summary of Findings
The applications of this compound are diverse and promising:
| Application Type | Specific Activities | Notable Findings |
|---|---|---|
| Antiviral | Effective against HIV, HCV, RSV | Low EC50 values reported for various strains |
| Antibacterial | Inhibition of Gram-positive/negative bacteria | Significant antibacterial activity observed |
| Antifungal | Activity against common fungal pathogens | Effective in inhibiting fungal growth |
| Anticancer | Induction of apoptosis in cancer cells | Cytotoxic effects on multiple cancer cell lines |
Mechanism of Action
WAY-620700 exerts its effects primarily by inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel involved in the detection and regulation of body temperature and pain. By binding to TRPV1, WAY-620700 blocks the receptor’s activity, thereby reducing pain sensation and inflammatory responses .
Comparison with Similar Compounds
Key Structural Variations:
Implications of Substituents:
The 2-ylthio group in W1 introduces a sulfur atom, which could improve binding to metal-containing enzymes or alter redox properties.
Data Table: Comparative Overview
Biological Activity
The compound 2-(1H-benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article will delve into the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzimidazole moiety and a difluorophenyl acetamide substituent.
Biological Activity Overview
Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties. The specific compound under consideration has shown promising activities in various studies:
- Antibacterial Activity : Several studies have indicated that benzimidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Research has shown that certain benzimidazole derivatives possess antifungal properties, making them potential candidates for treating fungal infections. The mechanism often involves disruption of fungal cell wall synthesis .
- Anticancer Activity : Benzimidazole derivatives are also noted for their anticancer activities. Studies have reported that these compounds can inhibit DNA topoisomerases, which are crucial in cancer cell proliferation. For example, certain derivatives have shown cytotoxic effects on various cancer cell lines such as HeLa and MCF7 .
Case Study 1: Antibacterial Efficacy
In a study focusing on the synthesis and evaluation of benzimidazole derivatives, several compounds were tested for their antibacterial activity. Among them, derivatives closely related to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Properties
A series of benzimidazole derivatives were evaluated for their ability to inhibit mammalian type I DNA topoisomerase. In vitro assays demonstrated that certain compounds led to significant cytotoxicity in cancer cell lines, with IC50 values indicating potent activity at low concentrations .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Topoisomerase Inhibition : Similar compounds have been shown to interfere with DNA topoisomerases, leading to apoptosis in cancer cells .
- Cell Membrane Disruption : The antibacterial effects may arise from the disruption of bacterial cell membranes or inhibition of cell wall synthesis .
Data Summary
| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | 8–32 µg/mL | Staphylococcus aureus, E. coli |
| Anticancer | IC50 < 10 µM | HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma) |
| Antifungal | MIC = 25–62.5 µg/mL | Various fungal strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
